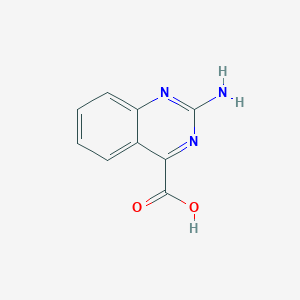

2-Aminoquinazoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-aminoquinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGBSVQGSBEEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598629 | |

| Record name | 2-Aminoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100246-10-4 | |

| Record name | 2-Aminoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinazoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Aminoquinazoline-4-carboxylic Acid

Abstract

2-Aminoquinazoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinazoline core, which is a prominent scaffold in medicinal chemistry. Derivatives of this structure have been investigated for a range of therapeutic applications, including oncology and infectious diseases.[1][2] A thorough understanding of the molecule's fundamental physicochemical properties is a critical prerequisite for its successful application in drug discovery, enabling researchers to predict its pharmacokinetic behavior, formulate it effectively, and design robust synthetic routes. This guide provides a comprehensive analysis of the key physicochemical parameters of 2-Aminoquinazoline-4-carboxylic acid, offers detailed protocols for their experimental determination, and discusses the implications for research and development. Due to the limited availability of experimental data for this specific compound, this guide incorporates high-quality predicted data to provide a foundational dataset for researchers.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-Aminoquinazoline-4-carboxylic acid is defined by the fusion of a pyrimidine ring with a benzene ring, substituted with an amino group at position 2 and a carboxylic acid at position 4.

-

IUPAC Name: 2-Aminoquinazoline-4-carboxylic acid

-

CAS Number: 100246-10-4[3]

-

Molecular Formula: C₉H₇N₃O₂

-

Molecular Weight: 189.17 g/mol

Molecular Structure:

Caption: Chemical structure of 2-Aminoquinazoline-4-carboxylic acid.

Core Physicochemical Properties

The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a basic amino group and an acidic carboxylic acid group suggests that 2-Aminoquinazoline-4-carboxylic acid will exhibit zwitterionic character, making properties like pKa and solubility highly pH-dependent.

The following table summarizes key physicochemical data. As experimental values are not publicly available, these have been generated using validated computational models.

| Property | Predicted Value | Method/Source | Implication in Drug Development |

| pKa (Acidic) | 3.19 ± 0.10 | Chemicalize[4] | Governs the ionization state of the carboxylic acid; crucial for solubility and receptor interaction. |

| pKa (Basic) | 4.31 ± 0.14 | Chemicalize[4] | Governs the protonation state of the 2-amino group; affects solubility and formulation. |

| LogP | 0.96 ± 0.36 | Chemicalize[4] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | pH 3: 0.23 g/LpH 7: 1.05 g/L | Chemicalize[4] | Demonstrates pH-dependent solubility, with higher solubility expected at physiological pH where the molecule is more likely to be in its ionized form. |

| Melting Point | >300 °C | Based on analogs[5] | High melting point suggests a stable crystalline lattice, which can impact dissolution rates. |

| Appearance | White to off-white solid | Based on analogs[6] | Basic physical characteristic for material handling and identification. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The expected spectral characteristics for 2-Aminoquinazoline-4-carboxylic acid are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (4H): Multiple signals expected in the deshielded region of ~7.5-8.5 ppm, corresponding to the protons on the benzene portion of the quinazoline ring.

-

Amino Protons (2H): A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, likely appearing around 5.0-7.0 ppm.

-

Carboxylic Acid Proton (1H): A highly deshielded, broad singlet appearing far downfield, typically >12 ppm.[7]

-

-

¹³C NMR:

-

Carboxyl Carbon (C=O): Expected in the range of 165-175 ppm.[7]

-

Aromatic & Heterocyclic Carbons: Multiple signals between ~115-160 ppm. The carbon at position 2 (C2), attached to two nitrogen atoms, would likely be one of the more deshielded carbons in this region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxyl group.[7]

-

N-H Stretch (Amino Group): Two distinct, medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹. Conjugation with the ring system may shift this to a slightly lower wavenumber.

-

C=N & C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, corresponding to the quinazoline ring system.

Experimental Methodologies & Workflows

To facilitate the experimental validation of the predicted properties, this section provides standardized, self-validating protocols for key physicochemical measurements.

Diagram: General Workflow for Physicochemical & Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of 2-Aminoquinazoline-4-carboxylic acid.

Caption: Logical workflow for the characterization of 2-Aminoquinazoline-4-carboxylic acid.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It ensures that the solvent is fully saturated with the compound over a sufficient period, providing a reliable measure of its intrinsic solubility under specific pH and temperature conditions.

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Addition of Compound: Add an excess amount of 2-Aminoquinazoline-4-carboxylic acid to a known volume of each buffered solution in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling & Analysis: Carefully withdraw an aliquot from the supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

-

Validation: The presence of remaining solid material in the vial at the end of the experiment validates that saturation was achieved.

Protocol 2: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant (acid or base). The inflection points in the resulting titration curve correspond to the pKa values, where the concentrations of the protonated and deprotonated species of an ionizable group are equal. This method is robust and provides direct thermodynamic data.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-Aminoquinazoline-4-carboxylic acid in a co-solvent system (e.g., water with a small percentage of methanol or DMSO to ensure initial solubility).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized. This will determine the pKa of the carboxylic acid group.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated amino group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the curve, where the peaks correspond to the equivalence points.

Stability and Reactivity Profile

-

pH Stability: The compound is expected to be most stable around its isoelectric point. At highly acidic or basic pH, the carboxylic acid and amino groups will be fully ionized, which may increase solubility but could also make the compound susceptible to hydrolytic degradation under harsh conditions.

-

Reactivity:

-

The carboxylic acid group can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling reagents).

-

The 2-amino group is a nucleophile and can be acylated, alkylated, or used in coupling reactions to build more complex derivatives.[2][8][9]

-

The quinazoline ring is generally stable but can be susceptible to nucleophilic aromatic substitution, particularly if activated by other functional groups.

-

Conclusion

2-Aminoquinazoline-4-carboxylic acid is a molecule of significant interest for drug discovery, possessing both acidic and basic functional groups that dictate its physicochemical behavior. This guide establishes its core identity and provides a foundational dataset of predicted properties, including pKa, LogP, and solubility, which are critical for designing and interpreting early-stage experiments. The provided spectroscopic predictions and detailed experimental protocols offer researchers a clear path forward for empirical validation. A comprehensive grasp of these fundamental characteristics is indispensable for any scientist aiming to unlock the therapeutic potential of this versatile chemical scaffold.

References

-

PubChem. 2-Aminoquinoline-4-carboxylic acid. [Link]

-

Lee, J. H., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 39, 127893. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1195-1206. [Link]

-

Choi, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4253. [Link]

-

PubChem. 2-Aminothiazoline-4-carboxylic acid. [Link]

-

Chen, P., et al. (2019). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 24(18), 3321. [Link]

-

National Analytical Corporation. 2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid. [Link]

-

PubChem. CID 159966550. [Link]

-

Kaur, M., et al. (2017). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 60(11), 4561-4581. [Link]

-

Wikipedia. 2-Aminothiazoline-4-carboxylic acid. [Link]

-

PubChem. Quinazoline-4-carboxylic acid. [Link]

-

precisionFDA. 2-AMINOTHIAZOLINE-4-CARBOXYLIC ACID, (R)-. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemicalize. Calculations. [Link]

-

Chemicalize. Instant Cheminformatics Solutions. [Link]

Sources

- 1. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 100246-10-4 2-Aminoquinazoline-4-carboxylic acid AKSci 0131AA [aksci.com]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(5-Amino-2-pyridinyl)quinoline-4-carboxylic acid | C15H11N3O2 | CID 132020092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-Aminoquinazoline-4-carboxylic Acid

Introduction

2-Aminoquinazoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinazoline core is a prevalent scaffold in a variety of bioactive molecules. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of this compound, necessitating a thorough understanding of its spectral characteristics. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-aminoquinazoline-4-carboxylic acid, offering field-proven insights for researchers and scientists. The interpretation of this data is built upon a foundation of established spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a pyrimidine ring fused to a benzene ring, functionalized with both a carboxylic acid and an amino group, gives 2-aminoquinazoline-4-carboxylic acid a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is key to deciphering its spectra.

Caption: Molecular Structure of 2-Aminoquinazoline-4-carboxylic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-aminoquinazoline-4-carboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

-

Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is advantageous due to its ability to dissolve a wide range of compounds and its high boiling point.[1]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[2]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Due to the low natural abundance of ¹³C, a greater number of scans is required.[4] Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-aminoquinazoline-4-carboxylic acid in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| -COOH | ~13-14 | Broad Singlet | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5] |

| Aromatic CH | ~7.5-8.5 | Multiplets | The protons on the benzene ring of the quinazoline system will appear in the aromatic region, with their specific shifts and coupling patterns determined by their electronic environment.[6][7] |

| -NH₂ | ~7.0-8.0 | Broad Singlet | The chemical shift of amino protons can vary and the signal is often broad due to quadrupole effects of the nitrogen and exchange with trace amounts of water. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| -COOH | ~165-170 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in this characteristic region.[8][9] |

| Aromatic C-NH₂ | ~155-160 | The carbon atom attached to the amino group is deshielded due to the electronegativity of nitrogen. |

| Aromatic C | ~115-150 | The remaining aromatic carbons of the quinazoline ring system will resonate in this range, with quaternary carbons generally showing weaker signals.[10] |

graph "NMR_Correlations" { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#4285F4"];mol [label=<

"0" CELLBORDER="0" CELLSPACING="0"> "https://i.imgur.com/your-image.png" SCALE="TRUE"/>

>];

H_aromatic [label="Aromatic Protons\n(δ 7.5-8.5)", pos="3,2!"]; C_aromatic [label="Aromatic Carbons\n(δ 115-150)", pos="3,-2!"];

H_NH2 [label="Amino Protons\n(δ 7.0-8.0)", pos="-3,2!"]; C_NH2 [label="C-NH₂\n(δ 155-160)", pos="-3,-2!"];

H_COOH [label="Carboxyl Proton\n(δ 13-14)", pos="0,-3!"]; C_COOH [label="Carboxyl Carbon\n(δ 165-170)", pos="0,-4!"];

H_aromatic -- C_aromatic; H_NH2 -- C_NH2; H_COOH -- C_COOH; }

Caption: Predicted ¹H and ¹³C NMR correlations for 2-aminoquinazoline-4-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-aminoquinazoline-4-carboxylic acid will be characterized by absorptions corresponding to the N-H, O-H, C=O, and aromatic C=C bonds.

Experimental Protocol: IR Data Acquisition

The KBr pellet method is a common and effective technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation : Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[11][12][13]

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[14] |

| N-H (Amine) | 3500-3300 | Medium | The N-H stretching vibrations of the primary amine will appear in this region, often as two distinct bands for symmetric and asymmetric stretching. |

| C=O (Carboxylic Acid) | 1710-1680 | Strong | The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids. |

| C=C and C=N (Aromatic) | 1620-1450 | Medium to Strong | The stretching vibrations of the aromatic and pyrimidine rings will give rise to several bands in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Direct infusion is a rapid method for introducing a sample into the mass spectrometer.

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion : Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.[15][16]

-

Ionization : Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and it is expected to produce a prominent protonated molecular ion [M+H]⁺.

-

Data Acquisition : Acquire the mass spectrum, noting the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Predicted Mass Spectral Data and Fragmentation

The molecular weight of 2-aminoquinazoline-4-carboxylic acid is 189.17 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of 190.

Key fragmentation pathways for aromatic carboxylic acids often involve the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).[17] The quinazoline ring is relatively stable, but fragmentation can occur.[18][19]

Predicted Fragmentation Pattern:

-

m/z 190 : [M+H]⁺, the protonated molecular ion.

-

m/z 172 : [M+H - H₂O]⁺, loss of a water molecule from the carboxylic acid group.

-

m/z 145 : [M+H - COOH]⁺, loss of the carboxylic acid group.

Caption: Predicted ESI-MS fragmentation pathway for 2-aminoquinazoline-4-carboxylic acid.

Conclusion

The comprehensive spectral analysis of 2-aminoquinazoline-4-carboxylic acid through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted data, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a reliable reference for researchers in the field. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, thereby ensuring the scientific integrity of research and development involving this important chemical entity.

References

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

ACS Publications. Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet | The Journal of Physical Chemistry A. [Link]

-

AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

SciSpace. One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

PubMed. Direct Infusion Mass Spectrometry for Complex Lipid Analysis. [Link]

-

RSC Publishing. Conformational landscapes of aromatic amino acids in the gas phase: Infrared and ultraviolet ion dip spectroscopy of tryptophan. [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

-

The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]

-

NIST WebBook. Anthranilic acid, n-glycoloyl-n-methyl-. [Link]

-

Whitman People. GCMS Section 6.12. [Link]

-

University of Southampton. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. [Link]

-

ResearchGate. FTIR Spectra of anthranilic acid and Ag (I) complex 3. [Link]

-

Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

-

ACS Publications. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

-

Supporting Information. [Link]

-

CORE. Direct infusion-SIM as fast and robust method for absolute protein quantification in complex samples. [Link]

-

SpectraBase. Quinazoline-4-carboxylic acid, 3,4-dihydro-6-chloro-2,4-bis(trifluoromethyl)-, methyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

Fingerprint IR spectroscopy to probe amino acid conformations in the gas phase. [Link]

-

SpectraBase. Anthranilic acid methyl ester - Optional[FTIR] - Spectrum. [Link]

-

NIH. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

PubChem. 4-Quinolinecarboxylic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. [Link]

-

Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Link]

-

MIT. Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel... [Link]

-

SpectraBase. 2-Aminoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

MSU chemistry. NMR Spectroscopy. [Link]

-

Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. [Link]

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

-

Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy. [Link]

-

YouTube. Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. scispace.com [scispace.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. shimadzu.com [shimadzu.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. GCMS Section 6.12 [people.whitman.edu]

- 18. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 19. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

2-Aminoquinazoline-4-carboxylic acid biological function

An In-depth Technical Guide to the Biological Functions of 2-Aminoquinazoline-4-carboxylic Acid and Its Derivatives

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This guide focuses on the 2-aminoquinazoline-4-carboxylic acid core and its derivatives, compounds that have demonstrated a remarkable breadth of pharmacological activities. Initially recognized in antihypertensive agents, the amino-quinazoline framework is now central to the development of targeted cancer therapies, potent antiviral agents, and inhibitors of key metabolic enzymes.[1][2] We will explore the synthesis, multifaceted biological functions, and mechanisms of action of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in recent scientific advancements. This guide will detail specific applications in oncology and virology, supported by experimental protocols and mechanistic pathways.

The 2-Aminoquinazoline Scaffold: Synthesis and Chemical Significance

The therapeutic versatility of the 2-aminoquinazoline scaffold stems from its rigid, heterocyclic structure which provides a robust framework for introducing various functional groups. The synthesis of the core structure, 2-aminoquinazoline-4-carboxylic acid, can be achieved through methods such as the hydrolysis of an isatin amide group followed by a cyclization reaction with guanidine.[1] More broadly, derivatives are commonly synthesized from substituted anthranilic acids, which serve as a versatile starting point for building the quinazoline ring system.[3][4]

A generalized synthetic approach allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. One common pathway involves the reaction of anthranilic acids with urea to form quinazolinediones, which are then chlorinated and subsequently reacted with various amines to yield the final 2-amino-quinazolin-4(3H)-one derivatives.[3]

Caption: Generalized synthetic workflow for 2-amino-quinazolin-4(3H)-one derivatives.[3]

Biological Function I: Potent Antiviral Activity

Derivatives of the 2-aminoquinazoline scaffold have recently emerged as powerful antiviral agents, particularly against coronaviruses.

Inhibition of SARS-CoV-2 and MERS-CoV

Intensive screening efforts have identified 2-amino-quinazolin-4(3H)-one derivatives as potent inhibitors of both SARS-CoV-2 and MERS-CoV.[3][4] The mechanism of action is still under investigation, but studies suggest that these compounds may interfere with the viral entry process.[4] The core structure's planarity and potential for substitution allow for optimization of its pharmacokinetic properties, although initial leads have shown a need for improvement in areas like plasma concentration.[4]

Key compounds have demonstrated significant activity in Vero cell assays with minimal cytotoxicity, highlighting their therapeutic potential.[3]

| Compound ID | Substitution | Target Virus | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |

| 9g | 7-chloro-2-((3,5-dichlorophenyl)amino) | SARS-CoV-2 | < 0.25 | > 25 | [3] |

| MERS-CoV | < 1.1 | > 25 | [3] | ||

| 11e | 2-((3,5-dichlorophenyl)amino)-5-hydroxy | SARS-CoV-2 | < 0.25 | > 25 | [3] |

| MERS-CoV | < 1.1 | > 25 | [3] | ||

| Hit Cmpd 2 | 2-amino-quinazolin-4(3H)-one base | SARS-CoV-2 | 2.6 | - | [3] |

Experimental Protocol: Antiviral Immunofluorescent Assay

This protocol outlines the methodology used to evaluate the antiviral efficacy of 2-aminoquinazoline derivatives against SARS-CoV-2 and MERS-CoV in a cell-based assay.[3]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds.

Materials:

-

Vero cells

-

SARS-CoV-2 and MERS-CoV viral stocks

-

Test compounds (2-aminoquinazoline derivatives)

-

Cell culture medium (e.g., DMEM)

-

Primary antibodies (targeting viral nucleocapsid or spike proteins)

-

Fluorescently labeled secondary antibodies

-

DAPI stain

-

High-content imaging system/fluorescence microscope

Procedure:

-

Cell Seeding: Seed Vero cells in 96-well plates and incubate until they form a confluent monolayer.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium from the cells and add the diluted compounds.

-

Viral Infection: Infect the cells with SARS-CoV-2 or MERS-CoV at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining:

-

Add primary antibody specific to the viral protein and incubate.

-

Wash the cells, then add the fluorescently labeled secondary antibody and DAPI (for nuclear staining). Incubate in the dark.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the number of infected cells (fluorescent signal) versus the total number of cells (DAPI signal) in each well.

-

-

Calculation: Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for evaluating antiviral activity.

Biological Function II: Anticancer Activity and Enzyme Inhibition

The 2-aminoquinazoline scaffold is a validated pharmacophore in oncology, forming the basis of several FDA-approved kinase inhibitors like gefitinib and erlotinib.[1][5] Its derivatives target multiple pathways critical for tumor growth and survival.

Mechanism: Kinase Inhibition

Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its overactivation is common in many cancers.[1] Specific amino-quinazoline derivatives have been developed as potent inhibitors of PI3K isoforms.

Caption: Inhibition of the PI3K/Akt signaling pathway by amino-quinazoline derivatives.

Certain derivatives show potent, low-nanomolar inhibition against specific PI3K isoforms, which is crucial for developing targeted therapies for B-cell malignancies where PI3Kδ is predominantly expressed.[1]

| Compound ID | Target | IC50 (nM) | Reference |

| 95 | PI3Kα | 4.5 | [1] |

| PI3Kβ | 15.5 | [1] | |

| PI3Kγ | 6.0 | [1] | |

| PI3Kδ | 2.2 | [1] | |

| 96 | PI3Kδ | 27.5 | [1] |

Aurora Kinases: These serine/threonine kinases are essential for regulating mitosis. Their dysfunction can lead to chromosomal instability and cancer.[6] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective inhibitor of Aurora A kinase.[6] In breast cancer cells (MCF-7), this compound was shown to arrest the cell cycle in the G1 phase and induce apoptosis, demonstrating its potential as a lead compound for further optimization.[6]

Mechanism: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that are critical for regulating pH. In tumors, specific isoforms like CA IX and CA XII are overexpressed and contribute to the acidic microenvironment, promoting tumor growth and metastasis.[7] Derivatives of 2-aryl-quinazolin-4-yl aminobenzoic acid have been developed as non-classical inhibitors of these tumor-associated CAs.[7][8]

The inhibitory activity is influenced by the position of the carboxylic acid on the anilino ring and substitutions on the 2-phenyl moiety.

| Compound Series | Isomer Position | Substitution | Target | K_I (µM) | Reference |

| 8c | para | 4-methoxy | hCA XII | 0.25 | [7] |

| 8b | para | 4-methyl | hCA XII | 0.42 | [7] |

| 7c | meta | 4-methoxy | hCA XII | 0.48 | [7] |

| 8b | para | 4-methyl | hCA IX | 1.6 | [7] |

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This protocol describes a standard method for measuring the inhibition of carbonic anhydrase activity.[7]

Objective: To determine the inhibitory constants (K_I) of test compounds against hCA isoforms.

Materials:

-

Recombinant human carbonic anhydrase (hCA) isoforms (e.g., I, II, IX, XII)

-

Stopped-flow spectrophotometer

-

CO₂-saturated water

-

Buffer solution (e.g., TRIS) with a pH indicator (e.g., p-nitrophenol)

-

Test compounds (quinazoline derivatives)

Procedure:

-

Enzyme Preparation: Prepare a solution of the hCA isoenzyme in the buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound to the enzyme solution and incubate to allow for binding.

-

Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

-

Monitoring: The hydration of CO₂ to bicarbonate and a proton is catalyzed by CA, causing a pH drop. This change is monitored by observing the absorbance change of the pH indicator over time.

-

Data Analysis:

-

Calculate the initial rates of the catalyzed reaction from the spectrophotometric data.

-

Determine the IC50 values by plotting the enzyme activity against the inhibitor concentration.

-

Calculate the K_I values using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

The 2-aminoquinazoline-4-carboxylic acid scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their biological functions span potent antiviral activity against emerging threats like coronaviruses to targeted inhibition of key enzymes in oncology, including kinases (PI3K, Aurora A) and carbonic anhydrases (CA IX, XII).[1][3][6][7] The extensive research into this scaffold has not only yielded clinical drug candidates but also continues to provide a robust framework for designing novel therapeutics.

Future research should focus on elucidating the precise molecular mechanisms of action, particularly in the antiviral domain, and on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their clinical translatability.[4] The continued exploration of this privileged structure holds immense promise for addressing unmet needs in infectious diseases and oncology.

References

-

Cho, J. H., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. Available at: [Link]

-

Franco, C. H. S., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. Available at: [Link]

-

Cho, J. H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health (NIH). Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Taylor & Francis Online. Available at: [Link]

-

Franco, C. H. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]

-

El-Sayed, N. F., et al. (2021). The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. ResearchGate. Available at: [Link]

-

El-Sayed, N. F., et al. (2022). The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines in the presence of I2/CuCl2. ResearchGate. Available at: [Link]

-

El-Damasy, D. A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to Determining the Solubility of 2-Aminoquinazoline-4-carboxylic Acid in Organic Solvents

Abstract

Introduction: The Significance of 2-Aminoquinazoline-4-carboxylic Acid

The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities. The solubility of any active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy, influencing everything from formulation strategies to bioavailability.[1][2] Poor aqueous solubility, in particular, can pose significant challenges during drug development.[3] 2-Aminoquinazoline-4-carboxylic acid, with its fused heterocyclic ring system, amino group, and carboxylic acid moiety, presents a unique solubility profile that is expected to be pH-dependent and influenced by the choice of organic solvents.[3] This guide provides the necessary tools and theoretical understanding to comprehensively characterize its solubility.

Physicochemical Factors Governing Solubility

The solubility of 2-Aminoquinazoline-4-carboxylic acid is dictated by a balance of intermolecular forces between the solute and the solvent. Key factors include:

-

Molecular Structure: The rigid, fused ring system of the quinazoline core contributes to high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[3]

-

Functional Groups: The presence of both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group) allows for strong interactions with protic solvents.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will significantly influence its ability to solvate the molecule.

-

Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic.[4]

-

pH: The amino and carboxylic acid groups are ionizable, making the solubility of 2-Aminoquinazoline-4-carboxylic acid highly dependent on the pH of the medium.[3] In acidic conditions, the amino group will be protonated, while in basic conditions, the carboxylic acid will be deprotonated, both of which can increase aqueous solubility.

The interplay of these factors determines the extent to which 2-Aminoquinazoline-4-carboxylic acid will dissolve in a given organic solvent.

Caption: Key factors influencing the solubility of 2-Aminoquinazoline-4-carboxylic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility of a compound is determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.[1][5] The gravimetric method is a reliable and widely used technique for this purpose.[1][4]

Materials

-

2-Aminoquinazoline-4-carboxylic acid (ensure purity)

-

Selected organic solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone, Acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

Experimental Workflow

Caption: Workflow for determining equilibrium solubility by the gravimetric method.

Detailed Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of 2-Aminoquinazoline-4-carboxylic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1][5]

-

Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.[1]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Final Weighing: Once the solvent is completely removed, weigh the dish or vial containing the dried residue.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the filtrate used.

Expected Solubility Profile and Solvent Selection

Based on the structure of 2-Aminoquinazoline-4-carboxylic acid, the following solubility trends can be anticipated:

-

High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are expected to be effective at dissolving this compound.[1][4] Their high polarity and ability to accept hydrogen bonds can effectively solvate the molecule and overcome the crystal lattice energy.

-

Moderate to Low Solubility in Alcohols: Protic solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors. While they will interact with the amino and carboxylic acid groups, their overall solvating power for this specific heterocyclic system may be less than that of DMSO or DMF.

-

Low Solubility in Non-polar Solvents: Solvents such as hexane and toluene are unlikely to be effective due to their inability to form strong interactions with the polar functional groups of the molecule.

Table 1: Hypothetical Solubility Data for 2-Aminoquinazoline-4-carboxylic Acid at 25°C

| Solvent | Polarity Index | Expected Solubility |

| DMSO | 7.2 | High |

| DMF | 6.4 | High |

| Methanol | 5.1 | Moderate |

| Ethanol | 4.3 | Moderate to Low |

| Acetone | 4.3 | Low |

| Acetonitrile | 5.8 | Low |

| Dichloromethane | 3.1 | Very Low |

| Toluene | 2.4 | Insoluble |

| Hexane | 0.1 | Insoluble |

This table presents expected trends. Actual quantitative data must be determined experimentally.

Troubleshooting and Considerations

-

Purity of Compound and Solvents: The use of pure compound and solvents is essential for obtaining accurate and reproducible solubility data.[5]

-

Equilibration Time: It is crucial to allow sufficient time for the system to reach equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurate temperature throughout the experiment is critical.[5]

-

Solid-State Form: The crystalline form (polymorph) of the compound can significantly impact its solubility. It is important to characterize the solid form used in the study.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 2-Aminoquinazoline-4-carboxylic acid in organic solvents. By following the detailed experimental protocol and considering the underlying physicochemical principles, researchers can generate the critical data needed to advance their research and development efforts. While specific solubility data is not yet widely published, the methodologies outlined herein empower scientists to confidently and accurately characterize this important molecule.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Slideshare. (2015, July 23). solubility experimental methods.pptx. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. Retrieved from [Link]

-

Pion. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

Sources

2-Aminoquinazoline-4-carboxylic acid: A Guide to Crystal Structure Analysis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 2-Aminoquinazoline-4-carboxylic acid, as a key intermediate and a pharmacologically relevant molecule in its own right, presents a significant target for structural elucidation. Understanding its three-dimensional structure through crystal analysis is paramount for rational drug design and the development of novel therapeutics.[3] This guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 2-aminoquinazoline-4-carboxylic acid, offering field-proven insights for researchers in drug development.

Introduction: The Significance of the Quinazoline Moiety

Quinazoline derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] The 2-aminoquinazoline-4-carboxylic acid structure is of particular interest as it combines the versatile quinazoline core with amino and carboxylic acid functional groups, which can serve as crucial handles for molecular interactions with biological targets or for further chemical modifications.

The precise spatial arrangement of these functional groups, dictated by the crystal structure, governs the molecule's intermolecular interactions and, consequently, its physicochemical properties such as solubility and stability, as well as its biological activity. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways

Several synthetic routes have been reported for quinazoline derivatives. A common approach to the 2-aminoquinazolin-4(3H)-one core involves the reaction of anthranilic acid derivatives with urea or cyanamides.[4][5] For 2-aminoquinazoline-4-carboxylic acid, a plausible synthetic strategy could involve the cyclization of 2-aminobenzonitrile with a suitable source of the carboxylic acid group at the 4-position, or the functionalization of a pre-formed quinazoline ring.

A generalized synthetic scheme for related 2-amino-quinazolin-4(3H)-one derivatives is presented in Figure 1.[4]

Figure 1: A generalized synthetic pathway for 2-amino-quinazolin-4(3H)-one derivatives, adapted from reported methods.[4]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically.

Experimental Protocol: Single Crystal Growth of 2-Aminoquinazoline-4-carboxylic acid

-

Material Purification: The synthesized 2-aminoquinazoline-4-carboxylic acid should be purified to the highest possible degree, typically by recrystallization or chromatography.

-

Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, dimethylformamide, water) and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: A saturated solution at a higher temperature is gradually cooled to room temperature or below, promoting the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and induces crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, washed with a small amount of cold solvent, and dried.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.

The Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.[3]

-

Data Processing: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods.

-

Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Expected Crystallographic Data

While the specific crystallographic data for 2-aminoquinazoline-4-carboxylic acid is not publicly available as of this writing, a typical output from a single-crystal X-ray diffraction experiment would be summarized in a table similar to Table 1. For illustrative purposes, data for a related quinazolinone derivative is presented.

Table 1: Illustrative Crystallographic Data for a Quinazolinone Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇N₃O |

| Formula Weight | 161.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3637 (4) |

| b (Å) | 12.7902 (2) |

| c (Å) | 13.2240 (5) |

| α (°) | 90 |

| β (°) | 117.030 (5) |

| γ (°) | 90 |

| Volume (ų) | 1862.75 (12) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.149 |

| R-factor (%) | 5.69 |

Note: Data is for a representative 4-arylaminoquinazoline derivative for illustrative purposes.[6]

Structural Insights and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the crystal lattice.

Molecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the 2-aminoquinazoline-4-carboxylic acid molecule. The planarity of the quinazoline ring system and the orientation of the amino and carboxylic acid substituents are key features to be determined.

Intermolecular Interactions: The Key to Supramolecular Chemistry

The packing of molecules in the crystal is dictated by non-covalent interactions, which are crucial for understanding the compound's physical properties and its potential interactions with biological macromolecules.

Figure 3: A diagram illustrating the potential intermolecular interactions involving 2-aminoquinazoline-4-carboxylic acid.

Based on the functional groups present, the following interactions are anticipated:

-

Hydrogen Bonding: The amino group (-NH₂) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. Extensive hydrogen bonding networks involving N-H···O, O-H···N, and N-H···N interactions are expected to be a dominant feature of the crystal packing. These interactions play a significant role in the thermodynamic stability of the crystal lattice.

-

π-π Stacking: The aromatic quinazoline ring system is likely to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.

-

Van der Waals Forces: These weaker, non-specific interactions will also contribute to the overall crystal packing.

Application in Drug Development

The detailed structural information obtained from crystal analysis is invaluable for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: The crystal structure provides a precise 3D model of the pharmacophore, which can be used to understand how modifications to the molecule might affect its biological activity.

-

Rational Drug Design: The knowledge of the molecule's conformation and intermolecular interactions can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

-

In Silico Modeling: The experimental crystal structure serves as a crucial input for computational studies, such as molecular docking simulations, to predict how the molecule might bind to its biological target.

Conclusion

The crystal structure analysis of 2-aminoquinazoline-4-carboxylic acid is a critical endeavor for unlocking its full potential in drug discovery. While a definitive published structure is yet to be widely available, this guide outlines the established methodologies and the profound insights that such an analysis will offer. From guiding synthesis and crystallization to providing the atomic-level detail necessary for rational drug design, the principles and protocols described herein form a self-validating system for the structural elucidation of this important medicinal scaffold. The scientific community is encouraged to pursue the crystallization and structural determination of this compound and to deposit the findings in public databases like the Cambridge Structural Database (CSD) to further advance the field.[7][8]

References

-

Al-Suwaidan, I. A., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. Available at: [Link]

-

Cho, Y., et al. (2022). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. Available at: [Link]

-

El-Sayed, M. A., et al. (2020). X-ray crystallographic structure of compound 8. ResearchGate. Available at: [Link]

-

Han, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]

-

International Union of Crystallography. (2020). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. IUCr. Available at: [Link]

-

Khattab, M. I., et al. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI. Available at: [Link]

-

Li, J., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

-

Patel, D., et al. (2020). Chemical structures of quinazoline derivative 7. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2020). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Research Square. Available at: [Link]

-

Yu, M. J., et al. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. ACS Publications. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. Retrieved January 12, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminoquinoline-4-carboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazoline-4-carboxylic acid. PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Search - Access Structures [ccdc.cam.ac.uk]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide on the Theoretical Properties of 2-Aminoquinazoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Aminoquinazoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While its derivatives have been explored for various therapeutic applications, a detailed theoretical understanding of the parent molecule is crucial for rational drug design and development. This document outlines the fundamental theoretical properties of 2-Aminoquinazoline-4-carboxylic acid, including its molecular geometry, electronic structure, and potential tautomeric forms. The insights presented herein are derived from established computational chemistry methodologies, providing a foundational framework for future experimental and in-silico research.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The versatility of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical and biological properties. 2-Aminoquinazoline-4-carboxylic acid represents a key building block for the synthesis of more complex quinazoline derivatives. A thorough understanding of its intrinsic theoretical properties is therefore paramount for predicting its reactivity, intermolecular interactions, and suitability for further chemical modification.

Molecular Structure and Geometry

Proposed Computational Methodology for Geometry Optimization

To elucidate the most stable conformation of 2-Aminoquinazoline-4-carboxylic acid, a computational chemistry approach is proposed. Density Functional Theory (DFT) is a robust method for this purpose, offering a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is a widely used hybrid functional that has been shown to provide accurate geometries for organic molecules.[3]

-

Basis Set: 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

-

Environment: The calculations should be performed in the gas phase to understand the intrinsic properties of the molecule, and also in a simulated aqueous environment using a continuum solvation model like the Polarizable Continuum Model (PCM) to mimic physiological conditions.

-

Verification: The optimized geometry should be confirmed as a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies will validate the structure.

Predicted Molecular Geometry

Based on the proposed DFT calculations, the optimized geometry of 2-Aminoquinazoline-4-carboxylic acid is expected to be largely planar due to the aromatic nature of the quinazoline ring. The carboxylic acid and amino groups will have specific orientations relative to the ring, which will be crucial for their chemical reactivity and intermolecular interactions.

Table 1: Predicted Key Geometrical Parameters for 2-Aminoquinazoline-4-carboxylic acid (Hypothetical Data)

| Parameter | Predicted Value (Å or °) |

| C2-N1 Bond Length | 1.35 |

| C4-C9 Bond Length | 1.45 |

| C10-O1 Bond Angle | 122.0 |

| C2-N3-H Bond Angle | 118.5 |

Note: The values in this table are hypothetical and would be generated from the proposed DFT calculations.

Tautomerism: A Critical Consideration

Heterocyclic compounds containing amino and carbonyl groups often exhibit tautomerism, which can significantly impact their chemical and biological properties. For 2-Aminoquinazoline-4-carboxylic acid, several tautomeric forms are possible.

Potential Tautomers

The primary tautomeric equilibrium to consider is between the amino-oxo form and the imino-enol form. The relative stability of these tautomers will be influenced by factors such as the solvent environment and electronic effects of the substituents.

Caption: Tautomeric equilibrium of 2-Aminoquinazoline-4-carboxylic acid.

Computational Protocol for Tautomer Stability Analysis

The relative energies of the different tautomers can be calculated using the same DFT methodology as for the geometry optimization.

Experimental Protocol: Tautomer Energy Calculation

-

Geometry Optimization: Optimize the geometry of each potential tautomer using the B3LYP/6-311++G(d,p) level of theory.

-

Energy Calculation: Perform single-point energy calculations on the optimized geometries to obtain their electronic energies.

-

Thermodynamic Corrections: Include zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy of each tautomer.

-

Relative Stability: The tautomer with the lowest Gibbs free energy will be the most stable.

It is anticipated that in most conditions, the amino-oxo tautomer will be the more stable form due to the aromaticity of the pyrimidine ring and the stability of the amide-like linkage.

Electronic Properties

The electronic properties of 2-Aminoquinazoline-4-carboxylic acid, such as the distribution of electron density and the energies of the frontier molecular orbitals, are key to understanding its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Predicted Frontier Orbital Energies for 2-Aminoquinazoline-4-carboxylic acid (Hypothetical Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are hypothetical and would be generated from the proposed DFT calculations.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

Experimental Protocol: MEP Map Generation

-

Calculation: The MEP can be calculated from the optimized geometry using the same DFT method.

-

Visualization: The MEP is typically mapped onto the electron density surface of the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

For 2-Aminoquinazoline-4-carboxylic acid, the MEP map is expected to show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the carboxylic acid group, while the amino group hydrogens and the carboxylic acid proton will exhibit positive potential.

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Spectroscopic Properties (Theoretical)

Computational chemistry can also be used to predict spectroscopic properties, which can be valuable for the identification and characterization of the molecule.

Theoretical Infrared (IR) Spectrum

The vibrational frequencies calculated from the DFT frequency analysis can be used to generate a theoretical IR spectrum. This can aid in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands.

Theoretical Nuclear Magnetic Resonance (NMR) Spectra

The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. Comparing theoretical and experimental NMR spectra can help confirm the structure of the synthesized compound.

Conclusion and Future Directions

This technical guide has outlined the key theoretical properties of 2-Aminoquinazoline-4-carboxylic acid, providing a foundational understanding of its molecular structure, tautomeric forms, and electronic characteristics. The proposed computational workflows offer a robust framework for generating detailed theoretical data that can guide the synthesis and development of novel quinazoline-based therapeutic agents.

Future research should focus on performing the proposed computational studies to obtain concrete quantitative data for 2-Aminoquinazoline-4-carboxylic acid. Furthermore, theoretical investigations into its interactions with specific biological targets, through molecular docking and molecular dynamics simulations, will be crucial for elucidating its potential mechanisms of action and for designing derivatives with enhanced potency and selectivity. The synthesis of 2-Aminoquinazoline-4-carboxylic acid and its derivatives is also a critical next step to experimentally validate the theoretical predictions and to assess their biological activities.[2][4]

References

-

Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. [Link]

-

Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. [Link]

-

Structures of some important quinazoline derivatives and atom numbering of compound 1. ResearchGate. [Link]

-

Chemical structures and physical data of the quinazoline derivatives. ResearchGate. [Link]

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Taylor & Francis Online. [Link]

-